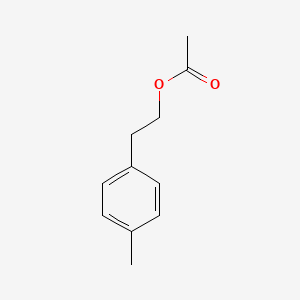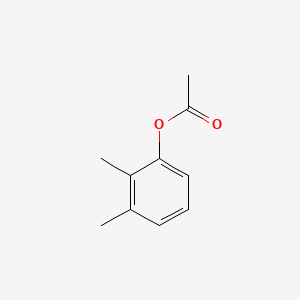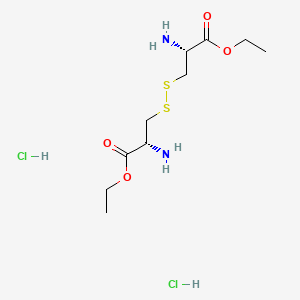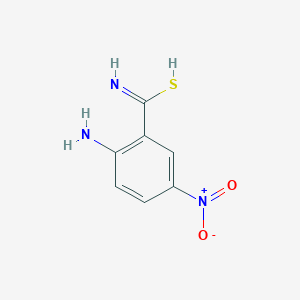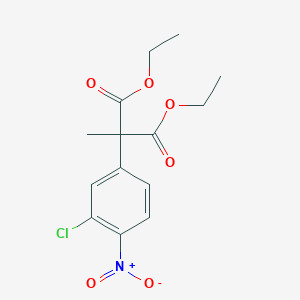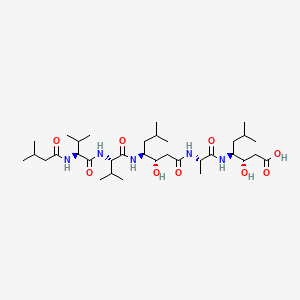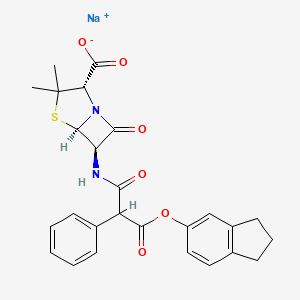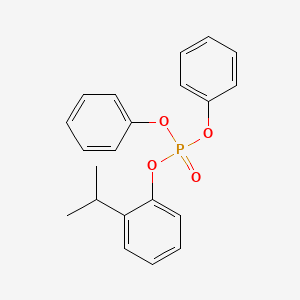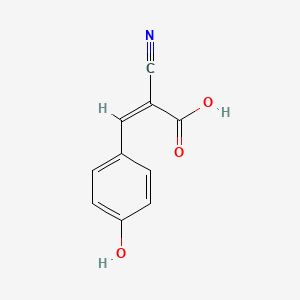
2,5-Furandione, dihydro-3-(octadecenyl)-
Übersicht
Beschreibung
2,5-Furandione, dihydro-3-(octadecenyl)- is a useful research compound. Its molecular formula is C22H38O3 and its molecular weight is 350.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,5-Furandione, dihydro-3-(octadecenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Furandione, dihydro-3-(octadecenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
1. Atmospheric and Environmental Studies
Furandiones, including 2,5-furandione and its derivatives, are significant in atmospheric science. They are products of the photooxidation of volatile organic compounds (VOCs) and contribute to secondary organic aerosol (SOA) formation. A study developed a gas chromatography-mass spectrometry method for analyzing furandiones in particulate matter, aiding in understanding their role in ambient aerosols and potential health impacts (Al-Naiema, Roppo, & Stone, 2017).
2. Organic Chemistry and Synthesis
2,5-Furandione and its derivatives are used in various synthetic processes. For instance, synthesis of dihydro-2,3-furandiones from diethyl oxalate and aldehydes has been studied, highlighting the chemical versatility of furandiones (Hata, Morishita, Akutsu, & Kawamura, 1991). Additionally, reactions of furandiones with semicarbazones and thiosemicarbazones have been explored for synthesizing pyrimidine derivatives, further illustrating their utility in heterocyclic chemistry (Önal & Yıldırım, 2007).
3. Antimicrobial Properties
Some derivatives of 2,5-furandione exhibit antimicrobial activity. Research on 1,6-diaryl-3,4-dihydroxy-2,4-hexadiene-1,6-diones, synthesized from furandiones, shows effectiveness against bacteria like Staphylococcus aureus and Escherichia coli, indicating potential pharmaceutical applications (Igidov et al., 1999; Igidov et al., 2013).
4. Polymer Science
In the field of polymer science, furandiones play a role in the development of biobased polyesters. Studies on polyesters derived from 2,5-furandicarboxylic acid (a relative of 2,5-furandione) and long-chain diols reveal insights into their thermal stability and decomposition kinetics, important for industrial applications (Terzopoulou et al., 2016).
5. Photochemistry
Furandiones are also involved in photochemistry research. The study of photochromic cyclization in compounds like 3,4-bis[1-(2,5-dimethyl-3-thienyl)ethylidene]-3,4-dihydro-2,5-furandione demonstrates their potential in developing materials with light-responsive properties (Yokoyama et al., 2000).
Eigenschaften
IUPAC Name |
3-octadec-1-enyloxolane-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-19-21(23)25-22(20)24/h17-18,20H,2-16,19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAYAKFYASWYOEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC=CC1CC(=O)OC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60860425 | |
| Record name | 3-(Octadec-1-en-1-yl)oxolane-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60860425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Octadecenyl succinic anhydride | |
CAS RN |
19024-74-9 | |
| Record name | Dihydro-3-(1-octadecen-1-yl)-2,5-furandione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19024-74-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

